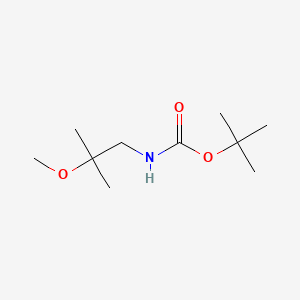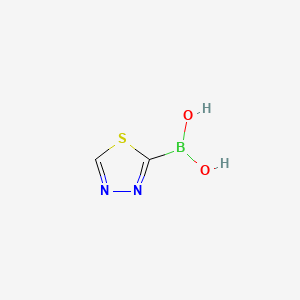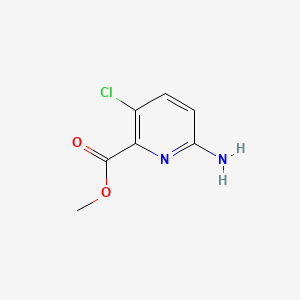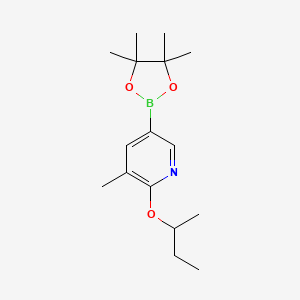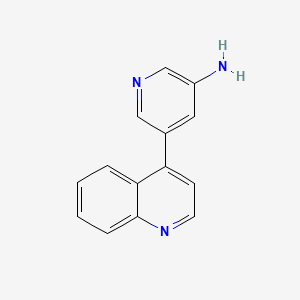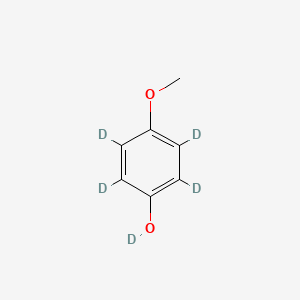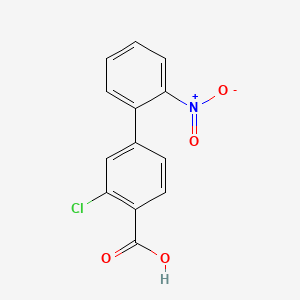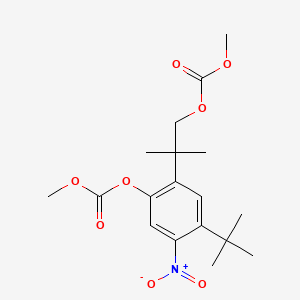![molecular formula C14H9FO4 B596445 6-Fluoro-[1,1'-biphenyl]-3,3'-dicarboxylic acid CAS No. 1261977-27-8](/img/structure/B596445.png)
6-Fluoro-[1,1'-biphenyl]-3,3'-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluoro-[1,1’-biphenyl]-3,3’-dicarboxylic acid is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a fluorine atom at the 6th position and carboxylic acid groups at the 3rd and 3’-positions on the biphenyl structure. Biphenyl compounds are known for their stability and versatility in various chemical reactions, making them valuable in both academic research and industrial applications.
作用机制
Target of Action
The primary target of 6-Fluoro-[1,1’-biphenyl]-3,3’-dicarboxylic acid is dihydroorotate dehydrogenase (DHODH) . DHODH is the fourth enzyme in the de novo pyrimidine biosynthetic pathway .
Mode of Action
6-Fluoro-[1,1’-biphenyl]-3,3’-dicarboxylic acid acts as a potent inhibitor of DHODH . By inhibiting DHODH, it disrupts the de novo pyrimidine biosynthesis, leading to a depletion of critical precursors for RNA and DNA synthesis .
Biochemical Pathways
The compound affects the de novo pyrimidine biosynthesis pathway . This pathway is crucial for the synthesis of the pyrimidine nucleotides uridine 5’-triphosphate and cytidine 5’-triphosphate, which are essential for RNA and DNA synthesis . By inhibiting DHODH, the compound disrupts this pathway, leading to a decrease in these nucleotides .
Pharmacokinetics
It has been noted for its water solubility , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties. Water-soluble compounds often have good bioavailability as they can be easily absorbed and distributed in the body.
Result of Action
The inhibition of DHODH by 6-Fluoro-[1,1’-biphenyl]-3,3’-dicarboxylic acid leads to a significant decrease in the intracellular pools of uridine 5’-triphosphate and cytidine 5’-triphosphate . This results in a disruption of RNA and DNA synthesis, which can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
生化分析
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins . For instance, it has been found to inhibit dihydroorotate dehydrogenase, an enzyme involved in the de novo pyrimidine biosynthesis pathway . This interaction could potentially influence various biochemical reactions within the cell.
Cellular Effects
It has been suggested that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It has been suggested that this compound exerts its effects at the molecular level by inhibiting the enzyme dihydroorotate dehydrogenase . This inhibition could potentially lead to changes in gene expression and enzyme activation or inhibition.
Metabolic Pathways
It is known that this compound can inhibit the enzyme dihydroorotate dehydrogenase, which is involved in the de novo pyrimidine biosynthesis pathway .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-[1,1’-biphenyl]-3,3’-dicarboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two organic groups. The process involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs .
化学反应分析
Types of Reactions: 6-Fluoro-[1,1’-biphenyl]-3,3’-dicarboxylic acid undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the presence of the fluorine atom, the compound is reactive towards electrophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid groups can be reduced to alcohols or oxidized to form other functional groups.
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include nitrating agents, sulfonating agents, and halogenating agents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can introduce nitro groups, while reduction can convert carboxylic acids to alcohols .
科学研究应用
6-Fluoro-[1,1’-biphenyl]-3,3’-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
相似化合物的比较
- 4-Fluoro-[1,1’-biphenyl]-3-carboxylic acid
- 2-Fluoro-[1,1’-biphenyl]-4-carboxylic acid
- 6-Fluoro-[1,1’-biphenyl]-2,2’-dicarboxylic acid
Comparison: 6-Fluoro-[1,1’-biphenyl]-3,3’-dicarboxylic acid is unique due to the specific positioning of the fluorine atom and carboxylic acid groups. This unique structure imparts distinct chemical and biological properties, making it more reactive in certain electrophilic substitution reactions and potentially more effective in biological applications compared to its analogs .
属性
IUPAC Name |
3-(3-carboxyphenyl)-4-fluorobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO4/c15-12-5-4-10(14(18)19)7-11(12)8-2-1-3-9(6-8)13(16)17/h1-7H,(H,16,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJDNRSWYBPIET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=C(C=CC(=C2)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683333 |
Source


|
| Record name | 6-Fluoro[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261977-27-8 |
Source


|
| Record name | 6-Fluoro[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

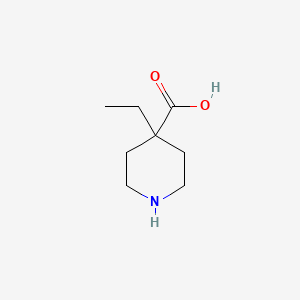
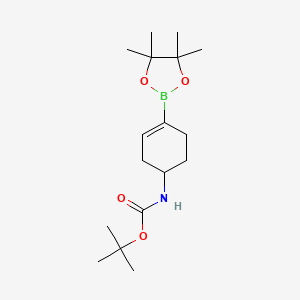
![[1-(2-Fluoroethyl)cyclopropyl]methanamine](/img/structure/B596366.png)
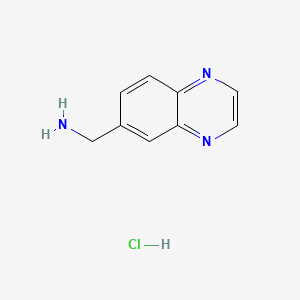
![Methyl 5-fluoro-2-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B596368.png)
